molecular formula C12H11N3S2 B7734941 1-(2-Thienylmethylene)-4-phenylthiosemicarbazide

1-(2-Thienylmethylene)-4-phenylthiosemicarbazide

Cat. No.: B7734941
M. Wt: 261.4 g/mol
InChI Key: GFHBQBMHIDHBNM-LCYFTJDESA-N
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Description

1-(2-Thienylmethylene)-4-phenylthiosemicarbazide is a compound that belongs to the class of thiosemicarbazides Thiosemicarbazides are known for their diverse biological activities and are often used in the synthesis of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienylmethylene)-4-phenylthiosemicarbazide typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 4-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired thiosemicarbazide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienylmethylene)-4-phenylthiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide group to thiosemicarbazone.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiosemicarbazone derivatives.

    Substitution: Various substituted thiosemicarbazides.

Scientific Research Applications

1-(2-Thienylmethylene)-4-phenylthiosemicarbazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Thienylmethylene)-4-phenylthiosemicarbazide involves its interaction with various molecular targets. The thiosemicarbazide group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound’s activity is often attributed to its ability to interfere with enzyme functions and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazones: Compounds with similar thiosemicarbazide groups but different substituents.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-thiophenecarboxaldehyde derivatives.

    Thiazoles: Heterocyclic compounds with a sulfur and nitrogen atom in the ring structure.

Uniqueness

1-(2-Thienylmethylene)-4-phenylthiosemicarbazide is unique due to its specific combination of a thienylmethylene group and a phenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-phenyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c16-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-17-11/h1-9H,(H2,14,15,16)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHBQBMHIDHBNM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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